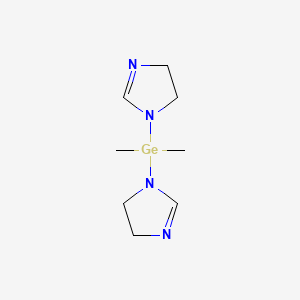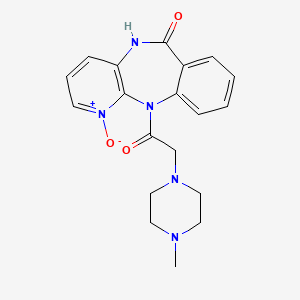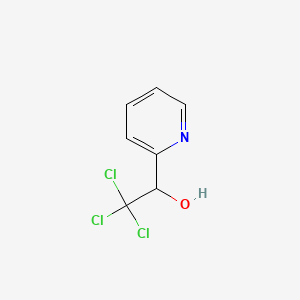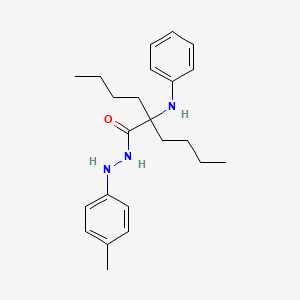
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide is an organic compound with a complex structure that includes both hydrazide and norleucine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-butyl-N-phenylnorleucine with 2-(4-methylphenyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-N-phenylnorleucine: A related compound with similar structural features.
2-(4-Methylphenyl)hydrazine: Another compound with a similar hydrazine moiety.
Uniqueness
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
95101-12-5 |
|---|---|
Molecular Formula |
C23H33N3O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-anilino-2-butyl-N'-(4-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C23H33N3O/c1-4-6-17-23(18-7-5-2,24-20-11-9-8-10-12-20)22(27)26-25-21-15-13-19(3)14-16-21/h8-16,24-25H,4-7,17-18H2,1-3H3,(H,26,27) |
InChI Key |
IPEMHTZDCOPTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


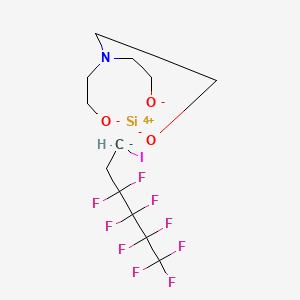
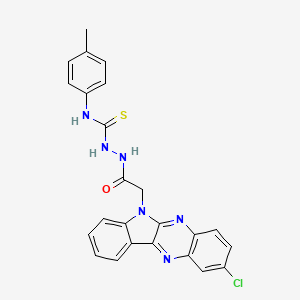
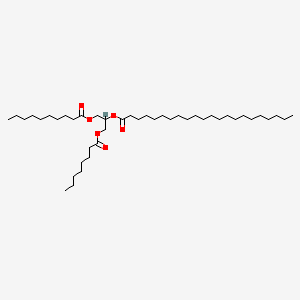
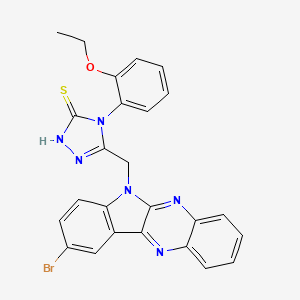
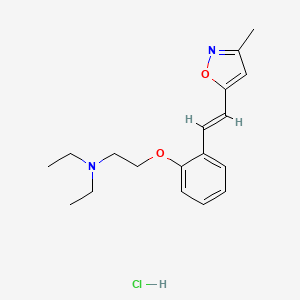
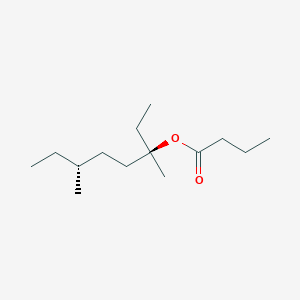
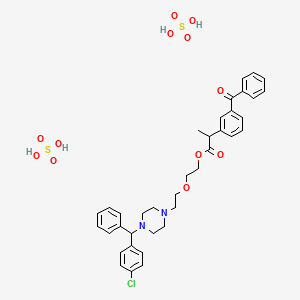
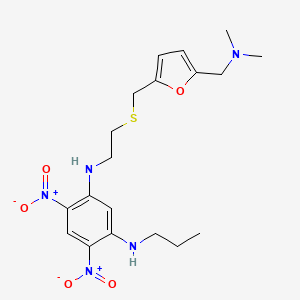
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
